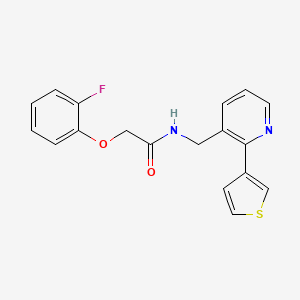

2-(2-fluorophenoxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

Description

2-(2-Fluorophenoxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a synthetic small molecule featuring a pyridine-thiophene hybrid scaffold linked to a fluorinated phenoxyacetamide moiety. This compound’s structure combines aromatic heterocycles (pyridine and thiophene) with a fluorinated phenyl group, which may enhance its pharmacokinetic properties, such as metabolic stability and membrane permeability. The fluorine atom at the phenoxy group likely influences electronic and steric interactions, while the thiophene-pyridine core may facilitate binding to hydrophobic pockets in proteins.

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O2S/c19-15-5-1-2-6-16(15)23-11-17(22)21-10-13-4-3-8-20-18(13)14-7-9-24-12-14/h1-9,12H,10-11H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURCUYZOCWNKFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)NCC2=C(N=CC=C2)C3=CSC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-fluorophenoxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide, identified by its CAS number 2034395-45-2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C18H15FN2O2S

- Molecular Weight : 342.4 g/mol

- Structural Formula :

The biological activity of this compound can be attributed to its interactions with various biological targets, particularly in the context of PPAR (Peroxisome Proliferator-Activated Receptors) modulation. PPARs are nuclear receptor proteins that regulate gene expression involved in glucose and lipid metabolism, making them crucial in metabolic disorders.

1. PPAR Modulation

Research indicates that derivatives similar to this compound exhibit significant agonistic activity towards PPAR receptors, particularly PPARγ. The structure-activity relationship (SAR) studies suggest that substituents on the aromatic rings influence the binding affinity and selectivity towards these receptors. For example, the introduction of electron-withdrawing groups enhances PPARγ activation .

2. Antidiabetic Potential

In vivo studies have shown that compounds with similar structures can lower blood glucose levels in diabetic models. For instance, a related compound demonstrated an EC50 value of 4.95 µM in human PPAR-γ transactivation assays, indicating potent antidiabetic effects .

3. Antifungal Activity

Recent studies have highlighted the antifungal properties of related compounds against various strains of Candida albicans. These compounds exhibited minimum inhibitory concentration (MIC) values as low as 0.0313 µg/mL, suggesting a strong potential for treating fungal infections .

Case Study 1: Antidiabetic Effects

A study conducted on a series of PPARγ agonists showed that compounds with thiophene and fluorophenoxy groups significantly improved glucose uptake in adipocytes, demonstrating their potential as antidiabetic agents. The most effective compound in this series had an EC50 value significantly lower than that of established drugs like rosiglitazone .

Case Study 2: Antifungal Activity

In another investigation, a derivative similar to our compound was tested against fluconazole-resistant strains of Candida. The results indicated that these compounds not only inhibited fungal growth but also altered cell wall integrity, providing insights into their mechanism of action .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C18H15FN2O2S |

| Molecular Weight | 342.4 g/mol |

| PPARγ EC50 (related compound) | 4.95 µM |

| Antifungal MIC (C. albicans) | 0.0313 µg/mL |

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The following analysis compares the compound with structurally similar acetamide derivatives, focusing on substituent effects, binding interactions, and physicochemical properties.

Pyridine-Containing Acetamides (SARS-CoV-2 Main Protease Inhibitors)

highlights pyridine-based acetamides as inhibitors of SARS-CoV-2 main protease (Mpro). Key analogs include:

- 5RH1 (2-(5-Chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide): Shares a thiophene-pyridine backbone but lacks the fluorophenoxy group. Its binding affinity (−22 kcal/mol) is attributed to interactions between the pyridine ring and HIS163, with the thiophene occupying a hydrophobic pocket .

- 5RGZ (2-(3-Cyanophenyl)-N-(pyridin-3-yl)acetamide): Replaces thiophene with a cyano-substituted phenyl group. The cyano group enhances polar interactions with ASN142 and GLN189, yielding a binding affinity of −23 kcal/mol .

Comparison :

- Substituent Impact: The fluorophenoxy group in the target compound may introduce stronger π-π stacking or dipole interactions compared to 5RH1’s chlorothiophene or 5RGZ’s cyanophenyl. Fluorine’s electronegativity could improve binding specificity.

- Binding Pocket Compatibility : Unlike 5RH1, the thiophen-3-yl group in the target compound may alter orientation in the Mpro lateral pocket due to positional isomerism (3-yl vs. 2-yl substitution).

Naphthalene and Chroman Derivatives (Ion Channel Modulators)

and describe acetamides with bulky aromatic substituents:

- VU0455653 (2-((1-Methylnaphthalen-2-yl)oxy)-N-(pyridin-3-yl)acetamide) : Features a naphthalene group, increasing molecular weight (293.0 g/mol) and hydrophobicity. Used in cardiac ion channel studies .

- ORM-10962 (2-(4-Hydroxypiperidin-1-yl)-N-(6-((2-phenylchroman-6-yl)oxy)pyridin-3-yl)acetamide) : Contains a chroman-piperidine motif, targeting sodium/calcium exchangers (NCE). Its selectivity arises from the chroman group’s rigidity .

Comparison :

- Hydrophobic vs. Polar Substituents: The target compound’s fluorophenoxy group balances hydrophobicity and polarity, contrasting with VU0455653’s purely hydrophobic naphthalene. This may improve solubility.

- Target Selectivity: ORM-10962’s chroman group enables NCE inhibition, whereas the thiophene-fluorophenoxy combination in the target compound may favor protease or kinase targets.

Chloroacetamides (Pesticides)

lists chloroacetamides like alachlor and pretilachlor , which share the acetamide core but differ in substituents:

Comparison :

- Toxicity and Application: The target compound’s fluorine and thiophene groups likely reduce nonspecific toxicity compared to alachlor’s chloro and methoxy motifs, making it more suitable for therapeutic use.

Data Tables

Table 1: Structural and Functional Comparison of Selected Acetamides

Table 2: Substituent Effects on Physicochemical Properties

| Substituent Type | Impact on Solubility | Impact on Binding Affinity | Example Compound |

|---|---|---|---|

| Fluorophenoxy | Moderate (polar) | Enhances specificity | Target Compound |

| Chlorothiophene | Low (hydrophobic) | Stabilizes hydrophobic interactions | 5RH1 |

| Cyanophenyl | Low (polar) | Strengthens H-bonds | 5RGZ |

| Naphthalene | Very low | Increases membrane penetration | VU0455653 |

Key Research Findings and Limitations

- Fluorine’s Role : Fluorine’s electronegativity could reduce metabolic degradation compared to chlorine in pesticides like alachlor .

- Knowledge Gaps: Experimental data on the target compound’s binding affinity, toxicity, and specific biological targets are absent in the provided evidence, necessitating further studies.

Preparation Methods

Alkylation of 2-Fluorophenol

Procedure :

2-Fluorophenol reacts with chloroacetic acid in alkaline conditions (e.g., NaOH, 60–80°C), forming 2-(2-fluorophenoxy)acetic acid via nucleophilic substitution.

Reaction :

$$

\text{2-Fluorophenol} + \text{ClCH}_2\text{COOH} \xrightarrow{\text{NaOH}} \text{2-(2-Fluorophenoxy)Acetic Acid} + \text{HCl}

$$

Optimization :

- Solvent : Water/ethanol mixture improves solubility.

- Yield : 75–85% after recrystallization.

Preparation of (2-(Thiophen-3-yl)Pyridin-3-yl)Methanamine

Reduction of Nitrile Intermediate

Alternative Route :

3-Cyano-pyridin-3-ylmethyl derivative is reduced using LiAlH$$_4$$ in dry THF to yield the primary amine.

Amide Bond Formation

Carbodiimide-Mediated Coupling

Procedure :

2-(2-Fluorophenoxy)acetic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The amine is added dropwise, and the reaction proceeds at room temperature for 12 hours.

Reaction :

$$

\text{2-(2-Fluorophenoxy)Acetic Acid} + \text{(2-(Thiophen-3-yl)Pyridin-3-yl)Methanamine} \xrightarrow{\text{EDCI/HOBt}} \text{Target Compound}

$$

Optimization :

Mixed Anhydride Method

Procedure :

The acid is treated with isobutyl chloroformate in the presence of N-methylmorpholine, generating a reactive mixed anhydride. Subsequent amine addition affords the amide.

Challenges and Mitigation Strategies

Steric Hindrance in Amine Component

The bulky thiophene-pyridine group necessitates:

Purification of Polar Intermediates

- Chromatography : Gradient elution (hexane to ethyl acetate) separates polar byproducts.

- Recrystallization : Ethanol/water mixture for final compound.

Analytical Characterization

Spectroscopic Data :

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.45 (d, $$ J = 4.8 $$ Hz, 1H, pyridine-H), 7.55–7.10 (m, 6H, aromatic), 4.45 (s, 2H, CH$$2$$NH), 3.95 (s, 2H, OCH$$_2$$CO).

- HRMS : m/z 343.0985 [M+H]$$^+$$ (calculated: 343.0982).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| EDCI/HOBt Coupling | 80–85 | ≥98 | High reproducibility |

| Mixed Anhydride | 70–75 | 95 | Low cost |

| Suzuki Coupling Route | 60–70 | 90 | Modular thiophene insertion |

Q & A

Q. What are the standard analytical techniques for characterizing 2-(2-fluorophenoxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide?

- Methodological Answer : Characterization involves Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm hydrogen/carbon environments, Mass Spectrometry (MS) for molecular weight verification, and High-Performance Liquid Chromatography (HPLC) to assess purity. For crystallographic analysis, X-ray diffraction may be employed to determine bond lengths and angles, critical for understanding reactivity . Solubility profiles should be determined experimentally in polar (e.g., DMSO) and nonpolar solvents to inform formulation strategies .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as substitution under alkaline conditions (e.g., K₂CO₃ in DMF) for phenoxy group introduction and condensation reactions using carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation . Key parameters include:

- Temperature control : 60–80°C for nucleophilic substitutions.

- Solvent selection : Polar aprotic solvents (DMF, THF) enhance reaction efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity .

Q. What biological assays are suitable for preliminary evaluation of its activity?

- Methodological Answer : Use in vitro assays to screen for bioactivity:

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination.

- Cell viability : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7).

- Binding affinity : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for target-ligand interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Address discrepancies through:

- Comparative assay standardization : Use identical cell lines, incubation times, and positive controls.

- Structural analogs : Synthesize derivatives to isolate the impact of fluorophenoxy or thiophen groups on activity.

- Meta-analysis : Cross-reference data from orthogonal techniques (e.g., SPR vs. ITC) to validate binding kinetics .

Q. What strategies mitigate instability of the acetamide moiety during storage or biological assays?

- Methodological Answer :

- Lyophilization : Store the compound as a lyophilized powder under inert gas (N₂/Ar) to prevent hydrolysis.

- Buffering : Use pH-stable buffers (e.g., PBS at pH 7.4) in biological assays.

- Stability studies : Monitor degradation via HPLC-MS over time under varying conditions (temperature, humidity) .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Methodological Answer : Apply in silico tools :

- Molecular docking (AutoDock Vina) : Predict binding poses with target proteins (e.g., kinases, GPCRs).

- QSAR modeling : Correlate substituent effects (e.g., fluorine position) with bioactivity using descriptors like logP and polar surface area.

- MD simulations : Assess dynamic interactions (e.g., hydrogen bonding with the pyridine-thiophen core) .

Experimental Design & Data Analysis

Q. How to design a SAR study for fluorophenoxy-modified analogs?

- Methodological Answer :

- Synthetic variation : Replace the 2-fluorophenoxy group with chloro-, methoxy-, or nitro-substituted analogs.

- Activity mapping : Test derivatives against a panel of related targets (e.g., COX-2, EGFR) to identify pharmacophore requirements.

- Statistical analysis : Use multivariate regression to link structural features (e.g., Hammett σ values) with activity trends .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Gene expression profiling : RNA-seq or qPCR to identify dysregulated pathways (e.g., apoptosis, inflammation).

- Proteomics : SILAC or TMT labeling to quantify target protein modulation.

- Pharmacological inhibition : Co-treatment with pathway-specific inhibitors (e.g., MAPK inhibitors) to confirm mechanistic involvement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.